Bienvenue dans la boutique en ligne BenchChem!

1-(4-Iodophenyl)piperidine

QSAR Drug Design ADME Prediction

1-(4-Iodophenyl)piperidine (CAS 55376-34-6) is an N-arylpiperidine bearing a para-iodine substituent on the phenyl ring, classified as a halogenated heterocyclic building block with broad utility in medicinal chemistry and organic synthesis. Its molecular formula is C₁₁H₁₄IN, molecular weight 287.14 g/mol, and it features a computed XLogP3 of 3.6 with a topological polar surface area (TPSA) of 3.2 Ų.

Molecular Formula C11H14IN
Molecular Weight 287.14 g/mol
CAS No. 55376-34-6
Cat. No. B3060604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodophenyl)piperidine
CAS55376-34-6
Molecular FormulaC11H14IN
Molecular Weight287.14 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)I
InChIInChI=1S/C11H14IN/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2
InChIKeyPIVBPXLBAWYSSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Iodophenyl)piperidine CAS 55376-34-6: Specialized Arylpiperidine Scaffold for Medicinal Chemistry and Radiopharmaceutical Development


1-(4-Iodophenyl)piperidine (CAS 55376-34-6) is an N-arylpiperidine bearing a para-iodine substituent on the phenyl ring, classified as a halogenated heterocyclic building block with broad utility in medicinal chemistry and organic synthesis . Its molecular formula is C₁₁H₁₄IN, molecular weight 287.14 g/mol, and it features a computed XLogP3 of 3.6 with a topological polar surface area (TPSA) of 3.2 Ų [1]. The iodine substituent imparts distinct physicochemical properties—including radioiodination potential and a characteristic isotopic signature—that differentiate it from its fluoro, chloro, and bromo congeners, influencing reactivity, analytical detection, and biological profile [2].

Why Generic Substitution Fails: Physicochemical and Functional Distinctions of 1-(4-Iodophenyl)piperidine Among 4-Halophenylpiperidine Analogs


The 4-halophenylpiperidine series exhibits substantial variation in lipophilicity, molecular mass, and functional capabilities depending on halogen identity, preventing interchangeable use in structure–activity relationships (SAR), synthetic routes, or analytical workflows [1]. Direct head-to-head pharmacological or synthetic yield comparisons between 1-(4-iodophenyl)piperidine and its halogen analogs are notably absent from the current open literature; therefore, the differentiation presented herein relies primarily on computed physicochemical properties from authoritative databases and class-level inferences grounded in halogen chemistry [2]. Computed XLogP3 values from PubChem reveal a non-linear trend across the series (F: 3.5, I: 3.6, Br: 4.1) that can alter membrane permeability and off-target binding profiles, while the iodine atom uniquely enables radioisotopic labeling for molecular imaging and provides a distinctive mass spectrometric signature inaccessible to lighter halogen analogs [3].

Quantitative Differentiation Evidence for 1-(4-Iodophenyl)piperidine (CAS 55376-34-6) vs 4-Halophenylpiperidine Analogs


Computed XLogP3 Values Reveal Non-Linear Lipophilicity Trend: Iodo vs Fluoro and Bromo Analogs

Among 1-(4-halophenyl)piperidine analogs, the iodo derivative exhibits an intermediate computed XLogP3 of 3.6, compared to 3.5 for the fluoro analog and 4.1 for the bromo analog, as calculated by the XLogP3 3.0 method and curated in PubChem [1][2][3]. This non-linear trend indicates that bromine substitution paradoxically yields the highest predicted lipophilicity, while iodine imparts only a modest increase over fluorine. The finding suggests that halogen effects on partition coefficient are not simply additive and depend on electronic and steric factors within the N-arylpiperidine scaffold.

QSAR Drug Design ADME Prediction

Distinctive Isotopic Pattern of 1-(4-Iodophenyl)piperidine Enhances LC-MS/MS Quantification Compared to Lighter Halogen Analogs

The iodine atom in 1-(4-iodophenyl)piperidine imparts a distinctive isotopic signature (monoisotopic mass 287.01710 Da; A+2 isotope peak at approximately 100% relative abundance) that is readily distinguishable from biological matrix interferences, providing a clear advantage over the fluoro (179.11103 Da) and bromo (239.03096 Da; ~98% A+2) analogs in quantitative LC-MS/MS bioanalysis [1][2][3]. The high mass defect of iodine relative to common endogenous compounds reduces background noise and improves signal-to-noise ratio in selected reaction monitoring (SRM) assays.

Bioanalysis Mass Spectrometry Pharmacokinetics

Radioiodination Capability of 1-(4-Iodophenyl)piperidine Enables SPECT/PET Tracer Development Unavailable to Fluoro and Bromo Counterparts

The para-iodine substituent permits direct isotopic exchange or electrophilic radioiodination with iodine-123 (t₁/₂ = 13.2 h) or iodine-125 (t₁/₂ = 59.4 d), enabling the development of SPECT imaging agents [1]. This capability is absent in the corresponding fluoro and bromo analogs, which require more complex radiosynthetic strategies: F-18 labeling necessitates high-temperature nucleophilic substitution under strictly anhydrous conditions, while Br-76, though available, has higher positron energy and shorter half-life (16.2 h). Although quantitative radiochemical yield data for the unsubstituted 1-(4-iodophenyl)piperidine scaffold are not yet published, the well-established use of structurally related 4-iodophenylpiperidine derivatives as sigma-1 receptor radioligands—e.g., (+)-pIV with Ki = 1.30 nM for σ₁, representing >10-fold higher affinity than (+)-pentazocine (Ki = 19.9 nM) or haloperidol (Ki = 13.5 nM)—confirms the translational value of this functional handle [2].

Nuclear Medicine Molecular Imaging Radiopharmaceuticals

Optimal Application Scenarios for 1-(4-Iodophenyl)piperidine (CAS 55376-34-6) Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Moderate Lipophilicity for Blood-Brain Barrier Penetration

Medicinal chemistry teams developing CNS-penetrant drug candidates should prioritize 1-(4-iodophenyl)piperidine over its bromo analog when a moderate predicted logP is desired [1]. The intermediate XLogP3 of 3.6 (vs 4.1 for the bromo congener) may provide a more favorable balance between passive membrane permeability and metabolic stability, reducing the risk of high-logP-associated issues such as phospholipidosis, hERG channel blockade, and rapid CYP-mediated clearance. The near-equivalent TPSA (3.2 Ų) across the halogen series ensures that the iodo compound retains comparable passive diffusion characteristics while offering a less lipophilic profile than the bromo variant.

LC-MS/MS Bioanalytical Method Development for Preclinical Pharmacokinetic Studies

When establishing quantitative LC-MS/MS assays for novel chemical entities, 1-(4-iodophenyl)piperidine should be selected as the scaffold of choice over its fluoro or bromo counterparts due to its distinctive mass spectrometric signature [2]. The monoisotopic mass of 287.01710 Da and the characteristic iodine A+2 isotopic peak (~100% relative abundance) enable superior signal discrimination from endogenous matrix interferences, reducing the requirement for extensive chromatographic separation and accelerating method development timelines. This property is particularly advantageous in tissue distribution studies where matrix complexity is high.

SPECT Molecular Imaging Probe Development Using Radioiodination Chemistry

Nuclear medicine and molecular imaging laboratories should procure 1-(4-iodophenyl)piperidine as a precursor for radioiodinated tracer development, exploiting the established reactivity of the para-iodophenyl motif toward I-123/I-125 isotopic exchange [3]. The compound serves as a direct synthetic entry point to SPECT imaging agents, avoiding the multi-step precursor derivatization and specialized equipment required for F-18 or C-11 labeling. The demonstrated high sigma-1 receptor affinity (Ki = 1.30 nM) of structurally analogous 4-iodophenylpiperidine derivatives further supports the translational potential of this scaffold in oncology and neurology imaging applications.

Synthetic Chemistry Core Facilities Conducting Palladium-Catalyzed Cross-Coupling Library Synthesis

Although quantitative head-to-head yield data are not yet available for this specific scaffold, the well-established enhanced reactivity of aryl iodides over aryl bromides and chlorides in oxidative addition with Pd(0) catalysts—combined with the intermediate lipophilicity profile of the iodo compound—makes 1-(4-iodophenyl)piperidine a strategically advantageous building block for parallel synthesis libraries requiring Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira diversification under mild conditions [1]. The iodine handle is expected to facilitate faster reaction kinetics and higher conversion at lower catalyst loadings compared to the bromo analog, potentially reducing palladium contamination in final products.

Quote Request

Request a Quote for 1-(4-Iodophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.